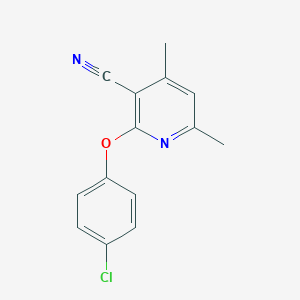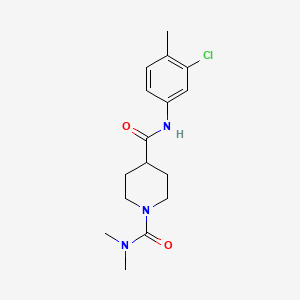
N-(3-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MPMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and prevent angiogenesis. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood. However, it has been suggested that this compound exerts its anticancer and antitumor effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and reduce inflammation. This compound has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have neuroprotective effects and can prevent neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent anticancer and antitumor effects at low concentrations. Additionally, this compound has been shown to be selective towards cancer cells and does not affect normal cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea. One of the directions is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full therapeutic potential. Another direction is to investigate the potential of this compound as a neuroprotective agent for various neurological disorders. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability can enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 3-methoxyaniline and 3-methyl-2-pyridinecarboxaldehyde in the presence of urea and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The purity of the final product is confirmed by various analytical techniques, including thin-layer chromatography and melting point determination.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-4-8-15-13(10)17-14(18)16-11-6-3-7-12(9-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUEEPXVNAQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S*,4S*,5R*)-5-(4-chlorophenyl)-4-({[2-(dimethylamino)ethyl]amino}carbonyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5306638.png)
![2-methoxy-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]nicotinonitrile](/img/structure/B5306644.png)

![(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5306695.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)

![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)

![2-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B5306750.png)
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)